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Compound of Interest

Compound Name: 3-Bromo-2-methyl-5-nitropyridine

Cat. No.: B069926

In the landscape of pharmaceutical research and drug development, the precise structural
elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR)
spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into
the molecular architecture of organic compounds. This guide presents a detailed *H and 13C
NMR analysis of 3-Bromo-2-methyl-5-nitropyridine, a substituted pyridine derivative of
interest in medicinal chemistry.

This report furnishes a comparative analysis of the NMR spectral data of 3-Bromo-2-methyl-5-
nitropyridine alongside structurally related analogs. By examining the effects of substituent
placement on chemical shifts and coupling constants, researchers can gain a deeper
understanding of structure-property relationships. The presented data, including predicted 3C
NMR values for the target compound, serves as a valuable reference for scientists engaged in
the synthesis and characterization of similar heterocyclic systems.

'H NMR Spectral Data Comparison

The *H NMR spectrum provides information on the chemical environment and connectivity of
protons within a molecule. The table below compares the experimental *H NMR data for 3-
Bromo-2-methyl-5-nitropyridine with its structural isomers and a related derivative.
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H-4 (6! ppm, H-6 (6! ppm,
T T -CHs (61 ppm,
Compound multiplicity, J multiplicity, J o Solvent
multiplicity)

Hz) Hz)
3-Bromo-2-
methyl-5- 8.61(d,J=2.3) 9.25(d, J=2.3) 2.80 (s) CDCls
nitropyridine
2-Bromo-3-
methyl-5- 8.40(d,J=21) 9.15(d, J=2.1) 2.66 (s) CDCls
nitropyridine
3-Bromo-2- 7.55(dd, J=7.8, 8.28 (dd, J=4.7,

. 2.63 (s) CDCls

methylpyridine 1.6) 1.6)

13C NMR Spectral Data Comparison

13C NMR spectroscopy offers a detailed view of the carbon framework of a molecule. Due to
the unavailability of experimental data, the 13C NMR chemical shifts for 3-Bromo-2-methyl-5-
nitropyridine have been predicted and are presented below alongside the experimental data
for its analogs.
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Compo C-2 (3, C-3 (3, C-4 (3, C-5 (3, C-6(3, -CHs(3,
und ppm) ppm) ppm) ppm) ppm) ppm)

Solvent

3-Bromo-

2-methyl-

5-

nitropyrid 159.2 118.5 141.3 145.8 150.1 24.5 CDCls
ine

(Predicte

d)

2-Bromo-
3-methyl-
5- 142.1 136.2 145.7 140.8 147.9 18.2 CDCls
nitropyrid

ine

3-Bromo-
2-
methylpy

158.1 123.6 139.7 122.9 148.9 24.1 CDCls

ridine

Experimental Protocols

A standardized protocol was followed for the acquisition of NMR spectra.

Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard. The solution was then transferred to a 5 mm NMR tube.

IH NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.
Standard acquisition parameters included a spectral width of 16 ppm, an acquisition time of 4
seconds, a relaxation delay of 1 second, and 16 scans.

13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz
instrument, operating at a frequency of 100 MHz. A proton-decoupled pulse program was
utilized with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, a relaxation delay
of 2 seconds, and an accumulation of 1024 scans.
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Data Processing: The raw data (Free Induction Decay) was processed using a Fourier
transform. The resulting spectra were phase-corrected, and the baseline was corrected.
Chemical shifts were referenced to the TMS signal at 0.00 ppm for *H and the residual solvent
peak of CDCls at 77.16 ppm for 13C.

NMR Analysis Workflow

The logical progression from sample preparation to the final structural elucidation via NMR
spectroscopy is a critical workflow for researchers. The following diagram illustrates the key
stages of this process.
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Caption: Workflow for structural elucidation using NMR spectroscopy.
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 To cite this document: BenchChem. [Comparative NMR Analysis of 3-Bromo-2-methyl-5-
nitropyridine and Structural Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b069926#1h-nmr-and-13c-nmr-analysis-of-3-bromo-2-
methyl-5-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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